molecular formula C7H6ClFO B1586898 4-Chloro-2-fluorobenzyl alcohol CAS No. 56456-49-6

4-Chloro-2-fluorobenzyl alcohol

Cat. No. B1586898
CAS RN: 56456-49-6
M. Wt: 160.57 g/mol
InChI Key: XUZRWKWJKDCQNA-UHFFFAOYSA-N
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Patent
US06242634B1

Procedure details

First, 25 g of 4-chloro-2-fluorobenzaldehyde was dissolved in a mixed solvent consisting of 250 ml of 1,4-dioxane and 25 ml of methanol, to which 2.4 g of sodium borohydride was added under ice cooling, and the mixture was stirred for 30 minutes. After completion of the reaction, a small amount of diluted aqueous hydrochloric acid was added, and the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride solution, dried, and concentrated. The residue was subjected to silica gel column chromatography, which afforded 25 g of 4-chloro-2-fluorobenzyl alcohol.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([F:10])[CH:3]=1.O1CCOCC1.[BH4-].[Na+].Cl>O.CO>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[C:4]([F:10])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=CC(=C(C=O)C=C1)F
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
2.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under ice cooling
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=C(CO)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.